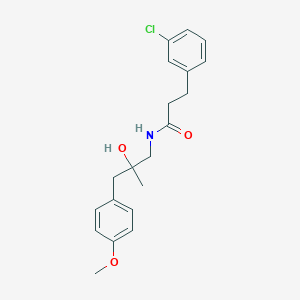
3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. The purpose of
Applications De Recherche Scientifique
Pharmacological Agent Research
Compounds structurally related to the specified chemical have been explored for their anti-inflammatory properties, as evidenced by the study on Tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase. This research highlighted the compound's potential in addressing inflammation without the gastrointestinal side effects common to many anti-inflammatory drugs (Knight et al., 1996).
Material Science and Photocatalysis
In the realm of materials science, the photocatalytic degradation of anilides, including those structurally related to the query compound, has been studied for environmental applications. The degradation process, facilitated by titanium dioxide under UV light, emphasizes the potential of such compounds in environmental remediation efforts (Sturini et al., 1997).
Organic Synthesis and Chemical Properties
Research on the synthesis and properties of arylsubstituted halogen(thiocyanato)amides, which share a phenyl component similar to the query compound, reveals insights into their chemical behavior and potential applications in creating novel organic molecules with antimicrobial properties (Baranovskyi et al., 2018).
Bioactivity and Antimicrobial Properties
The bioactive constituents of Jolyna laminarioides, including compounds with structural resemblance to the query chemical, have shown chymotrypsin inhibitory activity and antimicrobial effects against Escherichia coli and Shigella boydii. This underscores the potential of such compounds in biomedical research and their role in developing new antimicrobial agents (Atta-ur-rahman et al., 1997).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-20(24,13-16-6-9-18(25-2)10-7-16)14-22-19(23)11-8-15-4-3-5-17(21)12-15/h3-7,9-10,12,24H,8,11,13-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRSTOJZBEFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2644228.png)


![2-[(3-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2644231.png)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)
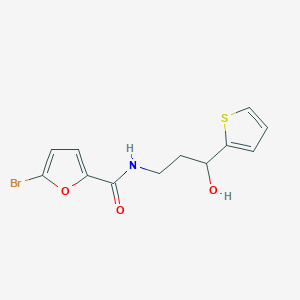
![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)
![1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol](/img/structure/B2644236.png)
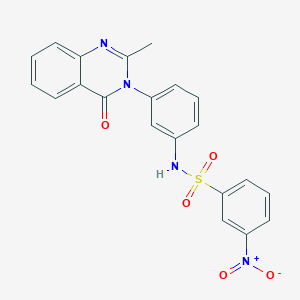
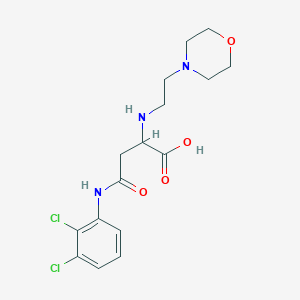
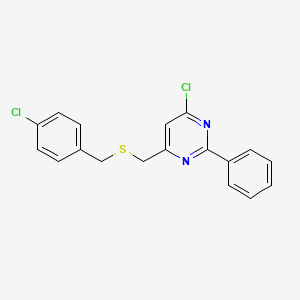
![Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2644245.png)
![methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2644246.png)